molecular formula C15H14O5 B1257227 Methysticin

Methysticin

Cat. No.: B1257227
M. Wt: 274.27 g/mol
InChI Key: GTEXBOVBADJOQH-JRBALWBOSA-N
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Description

The compound Methysticin is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, a methoxy group, and a dihydropyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methysticin typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Introduction of the Ethenyl Group: The benzodioxole intermediate is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.

    Formation of the Dihydropyranone Ring: The final step involves the cyclization of the intermediate with a suitable dihydropyranone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of benzodioxole carboxylic acid derivatives.

    Reduction: Formation of ethyl-substituted dihydropyranone derivatives.

    Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry

In the materials science industry, the compound is explored for its potential use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methysticin involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring is known to interact with aromatic amino acids in proteins, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methysticin
  • 1-(1,3-Benzodioxol-5-yl)ethanol
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone

Uniqueness

The unique combination of the benzodioxole ring, ethenyl group, and dihydropyranone ring in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2S)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m1/s1

InChI Key

GTEXBOVBADJOQH-JRBALWBOSA-N

SMILES

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

COC1=CC(=O)O[C@@H](C1)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3

Synonyms

methysticin
methysticin, ((E)-(+-))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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